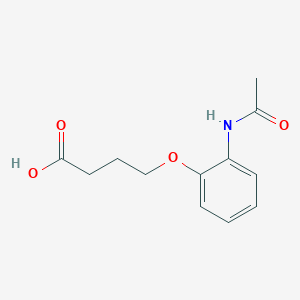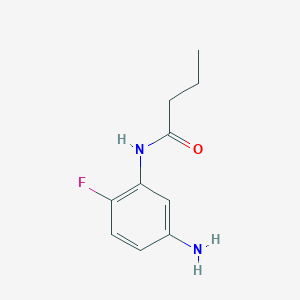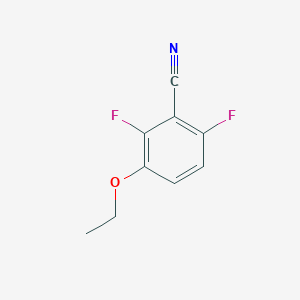
4-(2-Acetamidophenoxy)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Acetamidophenoxy)butanoic acid is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.26 g/mol . It is characterized by the presence of an acetamido group attached to a phenoxy group, which is further connected to a butanoic acid chain. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetamidophenoxy)butanoic acid typically involves the reaction of 2-acetamidophenol with butanoic acid derivatives under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the phenol and the butanoic acid . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4-(2-Acetamidophenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The acetamido group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The carbonyl group in the acetamido moiety can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
科学的研究の応用
4-(2-Acetamidophenoxy)butanoic acid has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-Acetamidophenoxy)butanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The phenoxy group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-(2-Aminophenoxy)butanoic acid: Similar structure but with an amino group instead of an acetamido group.
4-(2-Hydroxyphenoxy)butanoic acid: Contains a hydroxyl group instead of an acetamido group.
4-(2-Methoxyphenoxy)butanoic acid: Features a methoxy group in place of the acetamido group.
Uniqueness
4-(2-Acetamidophenoxy)butanoic acid is unique due to the presence of the acetamido group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from its similar counterparts .
特性
IUPAC Name |
4-(2-acetamidophenoxy)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(14)13-10-5-2-3-6-11(10)17-8-4-7-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSRRFGMJNVAGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid](/img/structure/B1319583.png)

![2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1319587.png)
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1319588.png)



